Methyl 2-bromo-1H-indole-6-carboxylate
Overview
Description
Methyl 2-bromo-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs . The compound’s structure includes a bromine atom at the 2-position and a carboxylate group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-bromo-1H-indole-6-carboxylate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These interactions can lead to downstream effects that result in the observed biological activities.
Result of Action
The various biological activities of indole derivatives suggest that they can have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1H-indole-6-carboxylate typically involves the bromination of methyl indole-6-carboxylate. One common method is the Bartoli indole synthesis, which starts from acetophenone and involves several steps to introduce the bromine atom and the carboxylate group . The reaction conditions often include the use of reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted indoles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Methyl 2-bromo-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-6-carboxylate: Lacks the bromine atom at the 2-position.
Methyl 6-bromoindole-2-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 2-bromo-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylate group makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
methyl 2-bromo-1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-3-2-6-5-9(11)12-8(6)4-7/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIJVJZLDVMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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